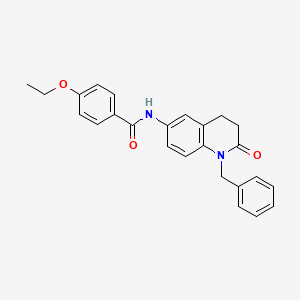

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-2-30-22-12-8-19(9-13-22)25(29)26-21-11-14-23-20(16-21)10-15-24(28)27(23)17-18-6-4-3-5-7-18/h3-9,11-14,16H,2,10,15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIKGUIXNXWQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

Formation of the Ethoxybenzamide Moiety: The final step involves the coupling of the tetrahydroquinoline intermediate with 4-ethoxybenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For example, studies have synthesized various tetrahydroquinoline derivatives, including N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide, which were tested against bacterial and fungal pathogens. The results showed promising antibacterial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as antifungal effects against Alternaria solani and Fusarium solani .

Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can modulate inflammatory pathways, providing a basis for their use in treating conditions characterized by chronic inflammation .

Cancer Research

Tetrahydroquinoline derivatives are being investigated for their anticancer properties. Research suggests that compounds like this compound may inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines .

Central Nervous System (CNS) Effects

Some studies have indicated that tetrahydroquinoline derivatives possess neuroprotective properties. These compounds may be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

PPAR Agonism

Research has shown that certain derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis. This action could potentially make them useful in managing metabolic disorders such as diabetes .

Polymer Chemistry

The polymerization of tetrahydroquinoline compounds has been studied for developing new materials with unique properties. The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials .

Case Studies

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide can be contextualized against related tetrahydroquinoline and benzamide derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison with Analogues

Key Observations

The 4-ethoxybenzamide moiety may confer greater electron-donating effects and lipophilicity than the 3-methoxybenzamide in or the biphenyl-carboxamide in ICD, influencing selectivity and metabolic stability .

Dual Inhibitor Potential: While QOD and ICD are confirmed dual FP-2/FP-3 inhibitors, the target compound’s activity remains speculative.

Pharmacokinetic Trade-offs: The target compound’s benzyl/ethoxy groups may reduce aqueous solubility compared to QOD’s ethanediamide or ICD’s biphenyl-carboxamide, posing challenges for oral bioavailability . Derivatives with smaller substituents (e.g., ethyl in ) exhibit lower molecular weights (~352 vs.

Data Gaps :

- Structural elucidation (e.g., X-ray crystallography or MD simulations) is absent for the target compound, unlike SHELX-refined analogs in . This hinders structure-activity relationship (SAR) optimization .

- Safety and toxicity profiles are undocumented, unlike the SDS-reported hazards for the triazolo-oxazine derivative in or the propionamide in .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.

- DNA Intercalation : Its quinoline core structure allows for potential intercalation with DNA, which could inhibit replication and transcription processes.

- Receptor Modulation : The benzamide moiety may enhance binding affinity to certain receptors, influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antifungal Activity

In a study evaluating antifungal properties, derivatives of benzamides were synthesized and tested against various fungi. Although specific data for this compound was not detailed in the literature, related compounds showed promising antifungal activity against Botrytis cinerea and other pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety and efficacy of similar compounds. For instance, compounds with structural similarities displayed significant cytotoxic effects on cancer cell lines while exhibiting lower toxicity towards normal cells . This suggests that this compound may also possess selective cytotoxic properties.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Histone Deacetylase (HDAC) Inhibition : A study reported that certain benzamide derivatives exhibited HDAC inhibitory activity, which is crucial for cancer treatment as it affects gene expression .

- Antimicrobial Activity : Another investigation highlighted the synthesis of benzamide derivatives showing significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the recommended synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide?

Methodological Answer: The synthesis involves multi-step organic reactions. A plausible route includes:

- Step 1: Formation of the tetrahydroquinolinone core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Step 2: Functionalization at the 6-position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

- Step 3: Amide coupling between the 4-ethoxybenzoyl chloride and the tetrahydroquinolin-6-amine intermediate using a coupling agent like HATU or DCC.

Critical Parameters: - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Reaction monitoring by TLC or HPLC to ensure intermediate purity .

Safety Note: Conduct hazard analysis for reagents like chlorinated solvents and catalysts (e.g., Pd-based compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, ethoxy group at δ 1.3–1.5 ppm) and carbon backbone (¹³C NMR).

- Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]⁺) and isotopic pattern.

- HPLC-PDA: Assess purity (>95% by area under the curve).

- Elemental Analysis: Validate empirical formula (e.g., C₂₅H₂₄N₂O₃).

Example Workflow:

Dissolve 2–5 mg in deuterated DMSO for NMR.

Prepare a 0.1 mg/mL solution in methanol for LC-MS.

Compare retention times and spectral data with synthetic intermediates .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

Methodological Answer:

- Solubility: Test in DMSO, methanol, or acetonitrile (common for biological assays). Avoid halogenated solvents if amide hydrolysis is a concern.

- Storage: Aliquot in amber vials under inert gas (N₂/Ar) at –20°C.

- Stability Testing:

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).

- Monitor by HPLC for decomposition products (e.g., free benzamide or quinolinone) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be validated?

Methodological Answer:

- Isotopic Labeling: Use ¹⁸O-labeled water or carbonyl precursors to track oxygen incorporation during amide bond formation.

- Kinetic Studies: Measure rate constants under varying temperatures/pH to infer mechanism (e.g., nucleophilic acyl substitution vs. carbodiimide-mediated coupling).

- DFT Calculations: Model transition states and intermediates using Gaussian or ORCA software to predict regioselectivity .

Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?

Methodological Answer:

- Assay Optimization:

- Validate enzyme source (recombinant vs. native) and buffer conditions (e.g., ionic strength, cofactors).

- Use positive controls (e.g., known kinase inhibitors for kinase assays).

- Data Reconciliation:

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Silico Tools:

- Lipophilicity: Calculate logP using ChemAxon or Molinspiration.

- Metabolic Stability: Predict CYP450 interactions with StarDrop or ADMET Predictor.

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., quinolinone-binding enzymes).

- Validation: Compare predictions with experimental data (e.g., microsomal stability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.